molecular formula C27H36Br2O4 B1260370 Callophycoic acid C

Callophycoic acid C

Cat. No.: B1260370
M. Wt: 584.4 g/mol
InChI Key: HKJSNLGQALZKKO-KXSKSBKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callophycoic acid C is a novel diterpene-benzoic acid natural product isolated from the Fijian red alga Callophycus serratus . It represents one of the first examples of this carbon skeleton discovered in macroalgae, providing a unique chemical structure for natural product research and drug discovery investigations . Identified through comprehensive NMR, X-ray, and mass spectral analyses, this compound exhibits a tricyclic diterpene moiety linked to a benzoic acid group . In biological evaluations, this compound has demonstrated promising bioactive properties across multiple therapeutic areas. Research indicates this compound possesses measurable antibacterial, antimalarial, and anticancer activities , making it a valuable chemical tool for investigating novel mechanisms of action against pathogenic organisms and cancer cell lines. The compound is presented as part of a series of related structures (callophycoic acids A-H) that collectively represent four novel carbon skeletons, offering researchers opportunities for structure-activity relationship studies . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans. Researchers should handle this compound appropriately in controlled laboratory settings.

Properties

Molecular Formula

C27H36Br2O4

Molecular Weight

584.4 g/mol

IUPAC Name

(9S,10S,10aR)-9-bromo-10-[2-[(1S,3S,6S)-3-bromo-6-hydroxy-2,2,6-trimethylcyclohexyl]ethyl]-10-methyl-8,9,10a,11-tetrahydro-6H-benzo[c][1]benzoxepine-2-carboxylic acid

InChI

InChI=1S/C27H36Br2O4/c1-25(2)21(27(4,32)12-10-22(25)28)9-11-26(3)19-14-18-13-16(24(30)31)5-7-20(18)33-15-17(19)6-8-23(26)29/h5-7,13,19,21-23,32H,8-12,14-15H2,1-4H3,(H,30,31)/t19-,21+,22+,23+,26+,27+/m1/s1

InChI Key

HKJSNLGQALZKKO-KXSKSBKOSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H](C([C@@H]1CC[C@@]2([C@H](CC=C3[C@H]2CC4=C(C=CC(=C4)C(=O)O)OC3)Br)C)(C)C)Br)O

Canonical SMILES

CC1(C(CCC(C1CCC2(C(CC=C3C2CC4=C(C=CC(=C4)C(=O)O)OC3)Br)C)(C)O)Br)C

Origin of Product

United States

Scientific Research Applications

Antifungal Properties

Callophycoic acid C has been identified as a potent antifungal agent. Research indicates that it effectively inhibits the growth of marine fungal pathogens, particularly Lindra thalassiae. In studies, this compound demonstrated an inhibitory concentration (IC50) near its natural concentration in algal tissues (100-200 μM), making it a promising candidate for developing antifungal agents in marine environments .

Table 1: Antifungal Activity of this compound

CompoundPathogenIC50 (μM)Source
This compoundLindra thalassiae~100-200Callophycus serratus

Antibacterial Activity

This compound exhibits significant antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VREF). In vitro studies have shown that it can suppress the growth of these bacteria at low micromolar concentrations, indicating its potential as a therapeutic agent in combating antibiotic-resistant infections .

Table 2: Antibacterial Activity of this compound

CompoundPathogenMinimum Inhibitory Concentration (MIC)Source
This compoundMRSALow micromolarCallophycus serratus
This compoundVREFLow micromolarCallophycus serratus

Antimalarial Effects

In addition to its antifungal and antibacterial properties, this compound has shown potential antimalarial activity. Extracts containing this compound were evaluated against malaria parasites, demonstrating significant suppression of their growth. This finding highlights the compound's versatility and potential role in developing new antimalarial drugs .

Table 3: Antimalarial Activity of this compound

CompoundParasiteActivity LevelSource
This compoundMalaria parasitesSignificant suppressionCallophycus serratus

Cosmetic Applications

The cosmetic industry is increasingly interested in natural compounds for their skin-beneficial properties. This compound can be incorporated into formulations due to its antimicrobial properties, which may enhance the preservation and effectiveness of cosmetic products. Its safety profile and natural origin make it an attractive ingredient for skin care formulations aimed at treating acne and other skin conditions .

Case Study: Cosmetic Formulation with this compound

A recent formulation study explored the incorporation of this compound into a topical cream designed for acne treatment. The formulation demonstrated both antimicrobial efficacy and skin compatibility, suggesting that this compound could be a valuable addition to cosmetic products targeting skin health.

Comparison with Similar Compounds

Common Tricyclic Core vs. Variable Diterpenoid Head

Callophycoic acid C shares a conserved tricyclic structure with callophycoic acids A (1) and E (5), as evidenced by nearly identical <sup>1</sup>H and <sup>13</sup>C NMR chemical shifts for C-1–C-8 and C-17–C-25 (Table 1) . However, divergence occurs in the diterpenoid head:

  • Callophycoic acid A (1) : Contains a hydroxyl group and methyl substituent in the head region.
  • Callophycoic acid E (5) : Features an exo-methylene group (C-10 and C-11) instead of the hydroxy/methyl groups, reducing its molecular formula to C27H34O3Br2 (m/z 563.0807) .

Halogenation Patterns

This compound is di-brominated , whereas iodinated analogs (e.g., compounds 10–15 from Callophycus spp.) replace bromine with iodine, altering electronic properties and steric bulk .

Functional Comparison: Antifungal and Enzymatic Activities

Antifungal Efficacy

This compound is the most potent antifungal agent in its chemotype, outperforming callophycoic acids G and H (Table 2):

Compound Antifungal Inhibition (μM) Natural Concentration (μM)
This compound 100% at 100–200 μM 100–200
Callophycoic acid G Significant at 100–200 μM 100–200
Callophycoic acid H <300 μM (weak) Not reported

The exo-methylene group in acid E likely reduces antifungal potency compared to C’s hydroxy/methyl groups, which may enhance membrane interaction .

Enzyme Inhibition Potential

While this compound’s primary role is antifungal, callophycoic acid G shows moderate binding to SARS-CoV-2 nsp15 endoribonuclease (docking score: −6.9 kcal/mol) .

Data Tables

Table 1: Structural Comparison of Callophycoic Acids

Compound Molecular Formula Molecular Weight Key Structural Features
This compound C27H36O4Br2 581.09 Tricyclic core, trans ring junction, Br substituents
Callophycoic acid A C27H36O4Br2* ~581.09 Shared core; hydroxy/methyl in head
Callophycoic acid E C27H34O3Br2 563.08 Exo-methylene in head

Table 2: Bioactivity Comparison

Compound Antifungal Activity Enzyme Inhibition (nsp15)
This compound High Not studied
Callophycoic acid G Moderate −6.9 kcal/mol
Callophycoic acid E Low Not reported

Preparation Methods

Natural Extraction and Isolation from Callophycus serratus

Callophycoic acid C was first isolated alongside structurally related analogs (callophycoic acids A–H) through bioassay-guided fractionation of C. serratus extracts. The process begins with the collection of algal biomass, typically extracted using methanol and dichloromethane in a 1:1 ratio. Sequential liquid-liquid partitioning against hexanes, methanol/water, and chloroform separates polar and nonpolar constituents. The chloroform-soluble fraction undergoes flash chromatography on C18 silica with a methanol-water gradient, followed by high-performance liquid chromatography (HPLC) using reversed-phase columns (e.g., Grace Alltima C18).

Critical to isolating this compound is the use of LC-MS to identify fractions with isotopic signatures indicative of brominated C27 compounds. Final purification employs phenyl hexyl HPLC columns with acetonitrile-water gradients, yielding this compound as a white residue. Nuclear magnetic resonance (NMR) spectroscopy, including HMBC, HSQC, and ROESY experiments, confirms its tricyclic diterpene-benzoate structure, featuring a seven-membered ether ring and exocyclic olefin.

Table 1: Key Parameters for Natural Extraction of this compound

Parameter Details
Source Material Callophycus serratus (Fijian red alga)
Extraction Solvents Methanol, dichloromethane (1:1)
Partitioning Hexanes, methanol/water (9:1), chloroform
Chromatography C18 flash chromatography, HPLC (C18 and phenyl hexyl columns)
Yield Not explicitly reported; inferred as trace (≤0.001% dry weight)

Stereoselective Synthetic Approaches

While natural extraction remains the primary source, synthetic routes aim to address supply limitations. A pivotal strategy involves constructing the tricyclic core through allylboration and cyclization. Liao et al. developed a stereoselective allylboration using a custom allylboronate reagent to establish the all-carbon quaternary stereocenter at C-10. Subsequent radical cyclization or palladium-catalyzed reductive cyclization forms the multisubstituted cyclohexane ring, while intramolecular etheration closes the tetrahydrooxepin ring.

Key challenges include controlling the stereochemistry at C-6, C-7, and C-24. The allylboration step achieves >20:1 diastereoselectivity, confirmed by NOE correlations between H-6 and H-24. However, late-stage bromination and iodination of synthetic intermediates remain underdeveloped, necessitating post-cyclization halogenation under electrophilic conditions.

Table 2: Synthetic Steps for Tricyclic Core of this compound

Step Reagents/Conditions Stereochemical Outcome
Allylboration Custom allylboronate, −78°C C-10 quaternary center (R)
Radical Cyclization AIBN, Bu3SnH, toluene, reflux Cyclohexane ring (C-6 R, C-7 S)
Etheration K2CO3, DMF, 80°C Tetrahydrooxepin (C-24 S)

Biosynthetic Considerations

This compound’s biosynthesis is proposed to initiate with geranylgeranyl diphosphate (GGP) alkylation of benzoic acid, followed by bromonium ion-mediated cyclization. Vanadium-dependent haloperoxidases catalyze electrophilic bromination and iodination, with isotopic labeling studies suggesting iodine incorporation occurs via iodonium intermediates. The exocyclic olefin’s (Δ21,22) configuration arises from antiperiplanar elimination during diterpene cyclization, as evidenced by NOE correlations in synthetic analogs.

Q & A

Q. What methodologies are critical for assessing the ecological role of this compound in its native marine environment?

  • Methodological Answer : Conduct field surveys to correlate compound abundance with biotic factors (e.g., predator density, symbiotic relationships). Lab-based microcosm experiments can isolate ecological effects (e.g., allelopathic inhibition of competing species). Metabolomic profiling of host organisms (e.g., algae) under stress conditions may reveal biosynthetic triggers .

Data Contradiction and Validation

Q. How should researchers evaluate conflicting data on the stability of this compound under varying pH conditions?

  • Methodological Answer : Design stability studies using DOE (Design of Experiments) to test pH (2–12), temperature (4–37°C), and light exposure. Quantify degradation products via UPLC-PDA and assess structural integrity via NMR. Apply kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life under storage conditions .

Q. What statistical approaches are recommended for reconciling inconsistent results in dose-dependent bioactivity studies?

  • Methodological Answer : Use nonlinear regression (e.g., sigmoidal dose-response curves in GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates. For outlier detection, employ Grubbs’ test or robust regression methods. Transparently report confidence intervals and effect sizes to contextualize variability .

Experimental Design Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis-driven research on this compound?

  • Methodological Answer :
  • Feasible : Pilot studies to assess compound availability and assay compatibility.
  • Novel : Prioritize understudied mechanisms (e.g., epigenetic modulation vs. canonical pathways).
  • Ethical : Adhere to Nagoya Protocol for marine sample sourcing.
  • Relevant : Align with global priorities (e.g., antimicrobial resistance, cancer therapeutics) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Callophycoic acid C
Reactant of Route 2
Callophycoic acid C

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